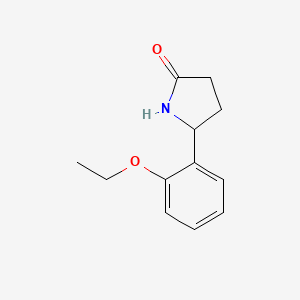

5-(2-Ethoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-(2-ethoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-9(11)10-7-8-12(14)13-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

CIWYBCMGYTWGRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCC(=O)N2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional experiments would be necessary to fully assign the proton (¹H) and carbon (¹³C) signals and to understand the compound's conformational dynamics.

The ¹H NMR spectrum would provide initial information on the number and environment of different protons in the molecule. The aromatic protons of the ethoxyphenyl group would appear in the downfield region (typically δ 6.8-7.5 ppm), while the protons of the pyrrolidinone ring and the ethoxy group would be found in the upfield region. The multiplicity of these signals (singlet, doublet, triplet, etc.), governed by scalar coupling (J-coupling), reveals the number of adjacent protons. For instance, the methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) would likely appear as a quartet, coupled to the methyl protons, which would in turn be a triplet.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts would indicate the type of carbon: the carbonyl carbon (C=O) of the lactam would be the most downfield signal (typically δ 170-180 ppm), followed by the aromatic carbons. The aliphatic carbons of the pyrrolidinone ring and the ethoxy group would appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Data Ranges for 5-(2-Ethoxyphenyl)pyrrolidin-2-one (Note: This table is predictive and based on general principles, as experimental data is unavailable.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| C=O (Lactam Carbonyl) | - | 175 - 180 | Quaternary Carbon (s) |

| Aromatic C-O | - | 155 - 160 | Quaternary Carbon (s) |

| Aromatic C-H | 6.8 - 7.5 | 110 - 130 | Doublets, Triplets (d, t) |

| Aromatic C-C(H)N | - | 130 - 135 | Quaternary Carbon (s) |

| C5-H (Pyrrolidinone) | 4.8 - 5.2 | 55 - 65 | Doublet of doublets (dd) |

| N-H (Lactam) | 7.5 - 8.5 | - | Broad singlet (br s) |

| C3-H₂ & C4-H₂ (Pyrrolidinone) | 1.8 - 2.6 | 20 - 40 | Multiplets (m) |

| -OCH₂CH₃ | 3.9 - 4.2 | 60 - 70 | Quartet (q) |

| -OCH₂CH₃ | 1.3 - 1.5 | 14 - 16 | Triplet (t) |

To unambiguously assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity within the pyrrolidinone ring and the ethoxy group, and to confirm neighbor relationships in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful experiment allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the C5-proton of the pyrrolidinone ring to the aromatic carbons, and from the ethoxy protons to the aromatic C-O carbon, confirming the substitution pattern.

NMR spectroscopy can provide insight into the dynamic conformational behavior of the molecule in solution. The five-membered pyrrolidine (B122466) ring is not planar and undergoes rapid conformational exchange, a process known as pseudorotation. The exact preferred conformation can be influenced by the bulky substituent at the C5 position. Analysis of vicinal coupling constants (³JHH) within the pyrrolidinone ring, often guided by the Karplus equation, can help determine dihedral angles and thus the preferred ring pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the relative stereochemistry and conformational preferences.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Architecture

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state. This technique is considered the gold standard for determining molecular structure, bond lengths, bond angles, and stereochemistry.

For a chiral molecule like this compound, X-ray crystallography is the most reliable method for determining its absolute configuration. When a single crystal of an enantiomerically pure compound is analyzed using a chiral space group, the data can be used to determine the absolute structure, typically expressed using the Cahn-Ingold-Prelog (R/S) notation. For instance, the analysis would definitively establish whether the stereocenter at C5 has the R or S configuration. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms, leading to the calculation of a Flack parameter, which confirms the correct enantiomer.

The high-resolution data from X-ray diffraction also provides a static snapshot of the pyrrolidinone ring's conformation in the crystal lattice. Five-membered rings typically adopt non-planar conformations to relieve ring strain. The two most common forms are the envelope , where four atoms are coplanar and the fifth is out of the plane, and the twist (or half-chair), where three atoms are coplanar and the other two are on opposite sides of the plane. The crystallographic data would allow for the precise calculation of puckering parameters, defining the exact conformation and how it is influenced by the ethoxyphenyl substituent and intermolecular interactions (like hydrogen bonding from the lactam N-H) within the crystal.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dictated by a variety of intermolecular interactions, driven by the functional groups present in the molecule: the pyrrolidinone ring, the ethoxy group, and the phenyl ring.

Hydrogen Bonds: The pyrrolidinone moiety contains a secondary amine (N-H) as a hydrogen bond donor and a carbonyl group (C=O) as a hydrogen bond acceptor. This facilitates the formation of strong N-H⋯O hydrogen bonds. In the crystal structures of similar pyrrolidinone derivatives, molecules are often linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers. nih.gov These interactions are a primary force in defining the supramolecular architecture.

C-H⋯π Interactions: The aromatic ring can also act as a π-acceptor for hydrogen bonds involving C-H groups from the pyrrolidinone or ethyl groups of neighboring molecules. These weaker C-H⋯π interactions often play a significant role in stabilizing the three-dimensional crystal structure. nih.gov

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the nature and prevalence of these contacts.

While a Hirshfeld analysis for this compound is not available, the table below illustrates the type of quantitative data this analysis provides, using data from a study on (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, a compound also featuring an ethoxy-substituted aromatic system. nih.gov The red spots on the dnorm surface generated in such an analysis indicate strong intermolecular contacts, such as hydrogen bonds. nih.gov

Table 1: Illustrative Hirshfeld Surface Contact Percentages for a Related Compound nih.gov

| Intermolecular Contact Type | Percentage Contribution |

| H···H | 67.2% |

| C···H/H···C | 26.7% |

| C···C | 2.5% |

| C···O/O···C | 2.0% |

| N···H/H···N | 1.4% |

| O···H/H···O | 0.2% |

This data is for (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine and serves as an example of the output of Hirshfeld surface analysis. nih.gov

For this compound, a similar analysis would be expected to show a significant contribution from H···H contacts due to the abundance of hydrogen atoms. The O···H/H···O and N···H/H···N contacts would quantitatively represent the hydrogen bonding, while C···H/H···C contacts would encompass van der Waals forces and C-H···π interactions.

Ancillary Spectroscopic Methods for Complementary Structural Information

Beyond single-crystal X-ray diffraction, other spectroscopic techniques are crucial for a complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the molecular structure in solution by providing information on the chemical environment of each hydrogen and carbon atom. The chemical shifts and coupling constants would verify the connectivity of the ethoxyphenyl and pyrrolidinone moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, C-O stretching of the ether, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the aliphatic pyrrolidinone ring. For instance, in a related pyridone derivative, characteristic bands for C≡N and C=O were observed. iucr.org

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

These ancillary methods provide complementary data that, when combined with crystallographic analysis, offer a comprehensive understanding of the molecular and supramolecular structure of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are central to modern chemical research, offering a window into molecular properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict the geometric and energetic properties of molecules. researchgate.netnih.gov

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the stable three-dimensional arrangements of atoms in a molecule (geometry optimization) and their corresponding energies. nih.govnih.gov For a molecule such as 5-(2-Ethoxyphenyl)pyrrolidin-2-one, these calculations begin with an initial guess of the molecular structure. The computational algorithm then systematically adjusts the positions of the atoms to find a configuration that represents a minimum on the potential energy surface.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of experimental data, offering high accuracy but often at a significant computational cost. acs.org DFT methods, which approximate the electron correlation energy using functionals of the electron density, provide a balance between accuracy and computational efficiency, making them widely used for medium to large-sized molecules. researchgate.netnih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G* or cc-pVDZ) is crucial for obtaining reliable results that can be compared with experimental data if available. nih.gov

The five-membered pyrrolidinone ring is not planar. Instead, it exhibits a high degree of flexibility through a phenomenon known as pseudorotation, which allows it to adopt a continuous series of puckered conformations with low energy barriers between them. nih.govnih.gov This is a critical feature for understanding the molecule's three-dimensional shape and how it interacts with other molecules. nih.gov

The primary conformations of a five-membered ring are typically described as "envelope" (with four atoms in a plane and the fifth out of the plane) and "twist" or "half-chair" (with three atoms in a plane and the other two on opposite sides). rsc.orgrsc.org Pseudorotation is the process by which the ring interconverts between these forms without passing through a high-energy planar state. For the pyrrolidinone ring in this compound, the large ethoxyphenyl substituent at the C5 position significantly influences the preferred conformation. rsc.org

The substituent at the C5 position can occupy one of two primary orientations: pseudo-axial (pointing roughly perpendicular to the "average" plane of the ring) or pseudo-equatorial (pointing roughly outwards from the ring). Due to steric hindrance, large substituents generally favor the pseudo-equatorial position.

Computational studies on pyrrolidine (B122466) itself have quantified the energy differences between these conformers. For the parent pyrrolidine molecule, the equatorial conformer is found to be more stable than the axial conformer, with a calculated energy preference of approximately 17-29 cm⁻¹ (0.20-0.35 kJ/mol). nih.gov The energy barrier for the interconversion via pseudorotation is also relatively low, calculated to be around 220-284 cm⁻¹ (2.6-3.4 kJ/mol). nih.gov

For this compound, the bulky 2-ethoxyphenyl group would be expected to have a much stronger preference for the pseudo-equatorial position to minimize unfavorable steric interactions with the atoms of the pyrrolidinone ring. A hypothetical energy profile would show a deep energy minimum for the pseudo-equatorial conformer.

Table 1: Illustrative Energy Profile for Pyrrolidine Ring Conformers (Based on data for the parent pyrrolidinone molecule as a representative example)

| Conformer/Transition State | Relative Energy (kJ/mol) | Note |

|---|---|---|

| Pseudo-equatorial | 0.0 | Most stable conformer |

| Pseudo-axial | 0.2 - 0.4 | Slightly less stable |

| Pseudorotation Barrier | 2.6 - 3.4 | Energy required for interconversion |

This data is illustrative and based on studies of unsubstituted pyrrolidine; the actual energy values for this compound would be influenced by the specific substituent. nih.gov

The surrounding environment, particularly the solvent, can influence the stability of different conformers. Computational models can account for these effects using implicit solvation models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. These models simulate how the molecule's charge distribution interacts with the dielectric medium of the solvent.

While solvation can alter the relative energies and thus the equilibrium population of conformers, studies on some related pyrrolidine enamines have shown that the optimized molecular geometries themselves are not significantly changed by the inclusion of a continuum solvent model. researchgate.net For this compound, a polar solvent would be expected to stabilize conformers with a larger dipole moment, potentially shifting the pseudo-axial/pseudo-equatorial equilibrium, although the strong intrinsic steric preference for the equatorial position would likely remain the dominant factor.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and orbital interactions. researchgate.netrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

A key feature of the pyrrolidinone ring is the amide (or lactam) functional group. NBO analysis reveals a significant hyperconjugative interaction within this group, specifically the delocalization of a lone pair of electrons from the nitrogen atom (n) into the antibonding orbital of the adjacent carbonyl group (π* C=O). researchgate.netrsc.org This n → π* interaction is crucial for understanding the electronic structure of amides. It results in a partial double bond character for the C-N bond, which leads to a planar amide unit and a higher rotational barrier around the C-N bond compared to a typical single bond. The strength of this interaction can be quantified as a stabilization energy (E(2)).

Table 2: Representative NBO Analysis of Amide Hyperconjugation (Based on data from related lactam systems)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | 50 - 70 | Amide Resonance |

LP (N) refers to the lone pair on the nitrogen atom. E(2) is the stabilization energy associated with the electron delocalization. The values are typical for cyclic amide systems. researchgate.netrsc.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would show distinct features:

Negative Regions: The most negative potential would be concentrated around the carbonyl oxygen atom and, to a lesser extent, the oxygen atom of the ethoxy group. These regions are indicative of lone pairs of electrons and represent likely sites for electrophilic attack. researchgate.netresearchgate.net

Positive Regions: A region of positive potential would be located around the hydrogen atom of the N-H group in the lactam ring. This site is a potential hydrogen bond donor and susceptible to nucleophilic attack. researchgate.net

Aromatic Ring: The ethoxyphenyl ring would show a complex potential, with a generally negative potential above and below the plane of the ring (π-system) and positive potential around the hydrogen atoms on the periphery.

The MEP surface provides a qualitative prediction of how the molecule will interact with other reagents, highlighting the sites most likely to be involved in non-covalent interactions or chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Theory and Global/Local Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. tandfonline.com

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = χ² / (2η).

While specific DFT calculations for this compound are not extensively published, data from structurally related pyrrolidinone derivatives illustrate the typical values obtained from such analyses.

Table 1: Illustrative Global Reactivity Descriptors for a Pyrrolidinone Derivative (Calculated via DFT)

| Parameter | Symbol | Formula | Example Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -9.35 | High energy indicates good electron-donating ability. |

| LUMO Energy | ELUMO | - | -0.75 | Low energy indicates good electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.60 | Large gap suggests high kinetic stability. |

| Ionization Potential | I | -EHOMO | 9.35 | High energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 0.75 | Low energy released upon gaining an electron. |

| Electronegativity | χ | (I+A)/2 | 5.05 | Moderate tendency to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | 4.30 | Indicates high resistance to electron cloud polarization. |

| Chemical Softness | S | 1/η | 0.23 | Low polarizability. |

| Electrophilicity Index | ω | χ²/(2η) | 2.97 | Measures electrophilic character. |

Beyond these global descriptors, local reactivity indices , such as Fukui functions or Parr functions, identify the most reactive sites within a molecule. nih.govrsc.orgscielo.org.mx These indices pinpoint specific atoms that are most susceptible to either nucleophilic attack (attack by an electron donor) or electrophilic attack (attack by an electron acceptor). For this compound, local reactivity analysis would likely identify the carbonyl oxygen and the nitrogen atom of the pyrrolidinone ring, as well as specific carbons in the ethoxyphenyl ring, as key sites for chemical interactions.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule, revealing its conformational flexibility and interactions with its environment. nih.govjchemlett.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into the dynamic nature of molecular structures. biorxiv.orgresearchgate.net

For this compound, MD simulations would be invaluable for understanding its dynamic conformational landscape. The molecule possesses several key features that contribute to its flexibility:

Pyrrolidine Ring Puckering: The five-membered pyrrolidinone ring is not planar and can adopt various "puckered" or "envelope" conformations. frontiersin.orgnih.gov MD simulations can track the transitions between these puckered states, revealing the most stable conformations and the energy barriers between them. researchgate.netresearchgate.net

In a simulated environment, such as in a solvent like water or in the active site of a protein, MD simulations can reveal:

Solvent Interactions: How the molecule forms hydrogen bonds and other non-covalent interactions with surrounding solvent molecules.

Conformational Stability: The simulations can identify the most populated and energetically favorable conformations of the molecule over time.

Binding Dynamics: If simulated with a biological target, MD can show how the molecule binds, the stability of the resulting complex, and which specific amino acid residues are crucial for the interaction. nih.gov Studies on related pyrrolidinone derivatives have used 100-nanosecond MD simulations to confirm the stability of ligand-protein complexes and analyze binding affinities. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational quantum chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tandfonline.comnih.gov These theoretical predictions are a powerful tool for interpreting and assigning experimental spectra. rsc.orgmdpi.com

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency/Shielding Calculation: Using the optimized geometry, properties like vibrational frequencies (for IR spectra) or nuclear magnetic shielding tensors (for NMR spectra) are calculated. researchgate.net

Correlation: The calculated parameters are then compared with experimentally obtained spectra. A strong correlation between the theoretical and experimental data validates the accuracy of the computational model and confirms the structural assignment of the experimental signals. rsc.orgresearchgate.net

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. These predictions help in assigning the complex signals observed in experimental NMR spectra. frontiersin.orgnih.govresearchgate.net Similarly, calculating the vibrational frequencies can help assign the peaks in an IR spectrum to specific bond stretching or bending modes, such as the characteristic C=O stretch of the lactam ring or the C-O-C stretches of the ethoxy group. rsc.orgresearchgate.net

Table 2: Illustrative Correlation of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Pyrrolidinone Moiety

| Carbon Atom | Theoretical Chemical Shift (ppm) (Calculated) | Experimental Chemical Shift (ppm) (Observed) |

| C=O (Carbonyl) | 178.5 | 175.1 |

| C-N (Adjacent to N) | 59.2 | 57.8 |

| CH₂ (Adjacent to C=O) | 32.1 | 30.9 |

| CH₂ | 20.5 | 18.3 |

Note: Data is illustrative and based on typical values for pyrrolidinone structures found in the literature. researchgate.netchemicalbook.comhmdb.ca

This correlation is a cornerstone of modern chemical analysis, where the synergy between computational prediction and experimental measurement provides a robust and detailed characterization of molecular structure and properties.

Advanced Functionalization and Chemical Transformations of 5 2 Ethoxyphenyl Pyrrolidin 2 One

Selective Derivatization at the Pyrrolidinone Nitrogen Atom

The secondary amine within the pyrrolidinone ring of 5-(2-Ethoxyphenyl)pyrrolidin-2-one is a prime site for selective functionalization. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, readily participating in a variety of bond-forming reactions.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidinone nitrogen can be achieved through N-alkylation reactions. This transformation is typically accomplished by deprotonating the nitrogen with a suitable base to form the corresponding amide anion, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A wide range of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be employed to introduce diverse functionalities.

Table 1: Representative Conditions for N-Alkylation of this compound (Illustrative examples based on general procedures for pyrrolidinone alkylation)

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | NaH | THF | 1-Methyl-5-(2-ethoxyphenyl)pyrrolidin-2-one |

| Benzyl Bromide | K-OtBu | DMF | 1-Benzyl-5-(2-ethoxyphenyl)pyrrolidin-2-one |

| Ethyl Bromoacetate | NaH | THF | Ethyl 2-(5-(2-ethoxyphenyl)-2-oxopyrrolidin-1-yl)acetate |

N-Acylation: The nitrogen atom can also be acylated to form N-acylpyrrolidinones. This is typically achieved by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct. This method allows for the introduction of a variety of acyl groups, including acetyl, benzoyl, and others, which can influence the compound's electronic properties and steric profile.

Table 2: Reagents for N-Acylation of this compound (Illustrative examples based on general procedures for pyrrolidinone acylation)

| Acylating Agent | Base | Solvent | Expected Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 1-Acetyl-5-(2-ethoxyphenyl)pyrrolidin-2-one |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 1-Benzoyl-5-(2-ethoxyphenyl)pyrrolidin-2-one |

| Acetic Anhydride | Pyridine | Dichloromethane | 1-Acetyl-5-(2-ethoxyphenyl)pyrrolidin-2-one |

Functional Group Transformations on the 2-Ethoxyphenyl Moiety

The 2-ethoxyphenyl group of the molecule offers additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Electrophilic Aromatic Substitution: The ethoxy group is an ortho-, para-directing activating group for electrophilic aromatic substitution. This allows for the regioselective introduction of various substituents onto the phenyl ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, likely with a preference for substitution at the positions ortho and para to the ethoxy group. The steric hindrance from the pyrrolidinone moiety might influence the regiochemical outcome.

Ether Cleavage: The ethyl ether linkage can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved under acidic conditions using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). The resulting 5-(2-hydroxyphenyl)pyrrolidin-2-one (B8764853) derivative provides a new handle for further functionalization, such as O-alkylation or esterification.

Table 3: Potential Transformations of the 2-Ethoxyphenyl Group (Illustrative examples based on general reactivity of ethoxybenzene derivatives)

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-(4-Nitro-2-ethoxyphenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 5-(4-Bromo-2-ethoxyphenyl)pyrrolidin-2-one |

| Ether Cleavage | HBr (aq), heat | 5-(2-Hydroxyphenyl)pyrrolidin-2-one |

Stereoselective Introduction of Additional Stereocenters

The existing stereocenter at the C5 position of the pyrrolidinone ring can be used to direct the stereoselective formation of new stereocenters. This is a crucial strategy for the synthesis of enantiomerically pure complex molecules.

One common approach involves the deprotonation of the α-carbon to the carbonyl group (C3 position) to form an enolate, followed by reaction with an electrophile. The stereochemical outcome of this reaction can be influenced by the stereochemistry at C5, the nature of the N-substituent, and the reaction conditions, including the choice of base, solvent, and temperature. For instance, alkylation of the enolate with an alkyl halide can lead to the formation of 3-alkyl-5-(2-ethoxyphenyl)pyrrolidin-2-ones with varying degrees of diastereoselectivity.

Strategic Chemical Modifications for Advanced Synthetic Targets

The functional handles present in this compound make it a versatile building block for the synthesis of more complex and potentially biologically active molecules. For example, the pyrrolidinone ring can be opened under hydrolytic conditions to yield a γ-amino acid derivative. The ethoxyphenyl moiety can be elaborated through cross-coupling reactions, such as Suzuki or Heck couplings, by first introducing a halide onto the aromatic ring. These strategies open up pathways to novel scaffolds for drug discovery and materials science.

Future Research Trajectories and Broader Academic Impact

Innovations in Green Chemistry Approaches for Pyrrolidinone Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For pyrrolidinones, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing safer reagents. jocpr.com Key innovations are anticipated in several areas:

Electrochemical Synthesis: An emerging green strategy is the use of electrochemistry to drive reactions. For instance, an electrochemical lactamization process using carbon dioxide (CO₂) as a carbonyl source has been developed for synthesizing hydroquinolinones, which contain a lactam structure. rsc.org This transition-metal-free method is eco-friendly and demonstrates broad substrate scope, suggesting its potential applicability to the synthesis of substituted pyrrolidinones. rsc.org

Catalytic Routes: The development of novel catalysts is central to green chemistry. This includes replacing hazardous and scarce metals like palladium with safer alternatives. jocpr.com Research into Mo-catalyzed desymmetrization of achiral polyenes offers a pathway to optically enriched N-fused bicyclic amides and other cyclic amines. organic-chemistry.org Similarly, copper-catalyzed intramolecular vinylation of iodoenamides presents a route to five- to seven-membered lactams. organic-chemistry.org

Continuous Flow Processes: Continuous manufacturing, particularly reactive crystallization, offers significant advantages in efficiency and sustainability over traditional batch processes for producing lactam-containing compounds. digitellinc.com This approach allows for better control over reaction conditions, can handle higher reactant concentrations, and facilitates the recycling of unreacted components, thereby improving green chemistry metrics like yield and reducing the energy consumption (E+ factor). digitellinc.com

Alternative Solvents and Reagents: The use of safer solvents and reagents is a cornerstone of green chemistry. Research into reactions like the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines highlights pathways that, while currently using conventional solvents, could be optimized for greener alternatives. nih.gov

Table 1: Emerging Green Synthesis Strategies for Lactams

| Strategy | Description | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Electrochemical Lactamization | Uses electricity to drive the cyclization reaction, often with CO₂ as a carbonyl source. | Transition-metal-free, uses a renewable resource (CO₂), mild conditions. rsc.org | Application to a wider range of pyrrolidinone precursors. |

| Continuous Reactive Crystallization | Integrates synthesis and purification into a continuous flow system. | Higher yield and productivity, reduced waste, energy efficient, allows for reactant recycling. digitellinc.com | Adaptation for the specific synthesis of functionalized pyrrolidinones. |

| Novel Catalysis | Development of catalysts based on earth-abundant metals or organocatalysts to replace hazardous heavy metals. | Reduced toxicity, lower cost, improved catalyst recovery and reuse. jocpr.com | Mo-catalyzed and Cu-catalyzed cyclizations for lactam ring formation. organic-chemistry.org |

| Biocatalysis | Use of enzymes to catalyze the synthesis, offering high selectivity under mild conditions. | High enantioselectivity, biodegradable catalysts, operation in aqueous media. | Discovery and engineering of enzymes for novel pyrrolidinone synthesis. |

Computational-Guided Design of Novel Pyrrolidinone Scaffolds

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. For pyrrolidinone scaffolds, these in silico methods enable the prediction of properties and the rational design of novel structures with enhanced biological activity or material characteristics.

Quantum Chemical Modeling: Techniques like Density Functional Theory (DFT) are used to elucidate reaction mechanisms at the molecular level. For example, DFT has been employed to study the one-pot synthesis of pyrrolidinedione derivatives, detailing the energetics of each step, including Michael addition and cyclization. rsc.orgrsc.org Such understanding is crucial for optimizing reaction conditions and predicting the feasibility of new synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.com Studies on pyrrolidine (B122466) derivatives have used 2D and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to identify key structural features required for inhibitory activity against therapeutic targets. scispace.comnih.gov These models generate 3D contour maps that indicate regions where steric bulk, or electrostatic and hydrophobic properties, can be modified to improve potency. scispace.comnih.gov Based on these models, new compounds with predicted high activity can be designed. tandfonline.com

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods predict how a ligand binds to a protein's active site. Docking studies on pyrrolidine derivatives have revealed specific interactions, such as hydrogen bonds and pi-stacking, that are crucial for binding affinity. nih.gov MD simulations are then used to assess the stability of the ligand-protein complex over time. nih.govtandfonline.com This combined approach is instrumental in designing novel pyrrolidinone-based inhibitors for various biological targets. nih.govtandfonline.com

Scaffold Innovation: Computational tools guide the design of entirely new molecular scaffolds. Researchers have designed novel pyrrolidine scaffolds to constrain flexible moieties, thereby improving metabolic stability and target selectivity while maintaining functional potency. nih.gov This approach demonstrates the power of computational design to create next-generation compounds with superior properties. nih.gov Piezoelectric scaffolds, which generate electrical signals in response to mechanical stress, have also been designed and optimized using finite element analysis, showcasing the diverse applications of computationally designed structures. frontiersin.org

Table 2: Computational Techniques in Pyrrolidinone Research

| Technique | Application | Key Insights Provided | Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Transition state energies, reaction intermediates, thermodynamic stability. rsc.org | Modeling the synthesis of pyrrolidinediones from nitromethane (B149229) and coumarin. rsc.orgrsc.org |

| QSAR (CoMFA/CoMSIA) | Predicting biological activity based on structure. | Identification of favorable/unfavorable structural modifications for potency. scispace.comnih.gov | Designing novel Mcl-1 inhibitors based on a pyrrolidine scaffold. nih.govtandfonline.com |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Binding affinity scores, key interacting residues, orientation in the active site. nih.gov | Docking of pyrrolo[3,4-b]indol-3-one derivatives into EGFR kinase domain. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of a ligand-receptor complex. | Conformational changes over time, stability of interactions. nih.gov | Confirming the stability of designed pyrrolidine inhibitors in the Mcl-1 binding site. nih.govtandfonline.com |

Development of Advanced Analytical Techniques for Complex Pyrrolidinone Characterization

As novel pyrrolidinone scaffolds with increasing structural complexity are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. Future research will rely on the synergy of multiple advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques are essential for complex structures. DEPT (Distortionless Enhancement by Polarization Transfer) spectra help differentiate between CH, CH₂, and CH₃ groups. psu.edu For complex mixtures or in metabolomics, a combined strategy using high-resolution mass spectrometry to determine chemical formulas and then comparing experimental NMR spectra with computationally predicted spectra for all possible isomers can rapidly identify new metabolites or synthetic products. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS), or product ion spectroscopy, is a powerful tool for structural elucidation, especially for distinguishing between isomers. By analyzing the fragmentation pattern of a specific parent ion (like an immonium ion formed from a pyrrolidine ring), the structure of different parts of the molecule can be determined. psu.edu

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the purification and analysis of pyrrolidinone derivatives. sielc.com The development of new stationary phases and methods allows for the separation of closely related compounds, which is crucial for ensuring the purity of research compounds and pharmaceuticals. sielc.com

Combined Physicochemical Characterization: A multi-technique approach is often necessary for a complete understanding of a compound's properties, particularly in the solid state. Techniques such as X-Ray Diffraction (XRD) to determine crystallinity, Differential Scanning Calorimetry (DSC) to study thermal behavior, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups and intermolecular interactions (like hydrogen bonding) are used in concert. scispace.comresearchgate.net This is particularly important when studying formulations, such as solid dispersions of a pyrrolidinone-containing drug in a polymer matrix like polyvinylpyrrolidone (B124986) (PVP). scispace.comresearchgate.net

Table 3: Advanced Analytical Methods for Pyrrolidinone Characterization

| Technique | Purpose | Information Obtained | Application Example |

|---|---|---|---|

| Advanced NMR (e.g., DEPT, 2D-NMR) | Detailed structure elucidation. | Carbon types (CH, CH₂, CH₃), connectivity between atoms. psu.edu | Structure elucidation of new designer drugs with a-pyrrolidinophenone substructures. psu.edu |

| Tandem Mass Spectrometry (MS/MS) | Structural analysis and isomer differentiation. | Fragmentation patterns that are unique to a specific molecular structure. psu.edu | Distinguishing isobaric structures of the alkyl-amino moiety in pyrrolidine derivatives. psu.edu |

| Combined MS/NMR Strategy | Rapid identification of unknown compounds in mixtures. | Molecular formula from MS combined with structural confirmation from NMR. nih.gov | High-throughput discovery of new metabolites in biological samples. nih.gov |

| X-Ray Diffraction (XRD) | Solid-state characterization. | Crystalline vs. amorphous nature, crystal lattice parameters. scispace.com | Assessing the physical state of a drug in a polyvinylpyrrolidone (PVP) solid dispersion. scispace.com |

| Differential Scanning Calorimetry (DSC) | Thermal analysis. | Melting point, glass transition temperature, phase transitions. scispace.com | Studying drug-polymer interactions and the thermal properties of binary systems. scispace.com |

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Ethoxyphenyl)pyrrolidin-2-one, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization or coupling strategies. For analogous pyrrolidin-2-one derivatives, methods include:

- Nucleophilic substitution for introducing the ethoxyphenyl group, using reagents like sodium hydride and aryl halides .

- Cyclization reactions with ketone precursors, often catalyzed by acids or bases (e.g., HCl or KOH) .

- Protection/deprotection strategies for functional group compatibility, such as using tert-butyldimethylsilyl (TBS) groups . Key conditions to optimize include solvent choice (e.g., dimethyl sulfoxide for polar intermediates ), temperature (often 0–80°C), and catalyst loading. For example, palladium catalysts enhance cross-coupling efficiency in related pyrrolidinones .

Table 1: Representative Reaction Conditions for Pyrrolidin-2-one Derivatives

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | HCl, KOH | THF/Water | 25°C | 60–75 | |

| Aryl group coupling | Pd(OAc)₂, PPh₃ | DMF | 80°C | 45–60 | |

| Deprotection | TBAF | DCM | 0°C→RT | >90 |

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, the ethoxy group’s resonance at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet) distinguishes its position .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight, with fragmentation patterns indicating stability of the pyrrolidinone ring .

- Chromatography: HPLC or GC-MS quantifies purity (>98% for research-grade compounds) .

- Elemental Analysis: Validates empirical formula, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted pyrrolidin-2-one derivatives?

Contradictions often arise from:

- Stereochemical ambiguity: Use 2D NMR (e.g., COSY, NOESY) to assign spatial configurations. For example, NOE correlations can differentiate axial vs. equatorial substituents .

- Overlapping signals: Employ deuterated solvents or variable-temperature NMR to separate resonances .

- Impurity interference: Combine chromatography (e.g., silica gel) with spectroscopic analysis to isolate pure fractions . Computational tools (DFT calculations) can predict NMR shifts and validate assignments .

Q. What strategies can optimize regioselectivity in functionalizing this compound for medicinal chemistry applications?

- Directing groups: Introduce temporary substituents (e.g., boronates) to steer electrophilic attacks to specific positions .

- Catalyst design: Use chiral ligands (e.g., BINAP) with palladium to achieve enantioselective C–H activation .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the pyrrolidinone’s carbonyl oxygen, favoring α-functionalization . Case Study: In 5-(pyridin-4-yl)pyrrolidin-2-one synthesis, pentane:DCM:MeOH solvent mixtures improved regioselectivity during chromatography .

Q. What mechanistic insights guide the selection of catalysts for cross-coupling reactions involving this compound?

- Palladium catalysts (e.g., Pd(OAc)₂) facilitate Suzuki-Miyaura couplings by stabilizing arylpalladium intermediates. Electron-rich ligands (e.g., PPh₃) accelerate oxidative addition .

- Copper-mediated reactions are preferred for Ullmann-type couplings, especially with heteroaryl groups, due to lower costs and tolerance for steric hindrance .

- Photoredox catalysis enables radical-based functionalization under mild conditions, avoiding ring-opening side reactions .

Q. How does the steric and electronic profile of the 2-ethoxyphenyl group influence the reactivity of this compound?

- Steric effects: The ortho-ethoxy group creates steric hindrance, reducing nucleophilic attack at the adjacent position. This favors reactions at the pyrrolidinone’s β-carbon .

- Electronic effects: The ethoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution, enabling further derivatization (e.g., nitration) . Data Insight: In 5-(4-ethoxyphenyl) analogs, the para-substituent’s electron-donating effect increased ring stability under acidic conditions compared to meta-substituted derivatives .

Methodological Notes

- Contradiction Management: When conflicting data arise (e.g., yield disparities in similar syntheses), replicate experiments under controlled conditions (fixed solvent ratios, catalyst loadings) and validate with orthogonal techniques (e.g., IR spectroscopy) .

- Advanced Purification: Use preparative HPLC for chiral separation, as demonstrated for (5R*)-5-[(2S*,5S*)-1-methoxy-5-phenyl-pyrrolidin-2-yl] derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.